![molecular formula C16H16FN3O2 B2920485 N-(2-(3-(4-氟苯基)-6-氧代嘧啶-1(6H)-基)乙基)环丙烷甲酰胺 CAS No. 921850-00-2](/img/structure/B2920485.png)
N-(2-(3-(4-氟苯基)-6-氧代嘧啶-1(6H)-基)乙基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a cyclopropane-containing pyridazinone derivative, which has been synthesized using various methods.
科学研究应用
血清素受体的 PET 示踪剂
对氟苯基化合物的研究导致了用于成像血清素 5-HT1A 受体的有效 PET 示踪剂的开发,这对于研究神经精神疾病至关重要。例如,García 等人 (2014) 的一项研究引入了一种环己烷甲酰胺衍生物作为这些受体的高亲和力拮抗剂,显示出在神经精神疾病研究中进行体内定量的希望 (García 等人,2014 年)。
抗菌和抗癌剂
氟苯基化合物也因其作为抗菌和抗癌剂的潜力而被合成。例如,Patel 和 Patel (2010) 合成了具有显着抗菌活性的基于氟喹诺酮的 4-噻唑烷酮,突出了氟苯基衍生物在药物设计中的多功能性 (Patel 和 Patel,2010 年)。
酶抑制
含有氟苯基基团的化合物已被研究其抑制特定酶的能力,这对于治疗应用很有用。例如,Ryu 等人 (2007) 发现二硫仑抑制了 PET 放射性配体 18F-FCWAY 的脱氟,增强了其在人脑中可视化血清素受体的潜力 (Ryu 等人,2007 年)。
基于荧光的技术
新型荧光团的开发,例如吲哚并[3,2-c]喹啉,展示了氟苯基化合物在为基于荧光的技术(在生物医学应用中至关重要)创建探针中的应用 (Park 等人,2015 年)。
作用机制
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving its structural analogs .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
属性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEDHUOGBKOUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。